2-Amino-2-cyclobutylethan-1-ol hydrochloride
CAS No.: 1955516-27-4
Cat. No.: VC8425727
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955516-27-4 |
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Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 g/mol |
IUPAC Name | 2-amino-2-cyclobutylethanol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H |
Standard InChI Key | DYSWVFGGDBVAMH-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(CO)N.Cl |
Canonical SMILES | C1CC(C1)C(CO)N.Cl |
Introduction
2-Amino-2-cyclobutylethan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols. It is characterized by a unique cyclobutane ring structure and an amino alcohol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is of particular interest due to its potential pharmacological properties and utility in the development of new drugs.
Synthesis
The synthesis of 2-Amino-2-cyclobutylethan-1-ol typically involves the reaction of cyclobutylamine with ethylene oxide. This reaction is conducted under controlled conditions, often utilizing solvents like ethanol or methanol to facilitate the process. Temperature control is crucial to ensure the formation of the desired product while minimizing by-products.
Chemical Reactions and Mechanisms
2-Amino-2-cyclobutylethan-1-ol hydrochloride can participate in several chemical reactions due to its amino and hydroxyl groups. These reactions include:
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Hydrogen Bond Formation: The amino group can form hydrogen bonds with receptors or enzymes, potentially influencing various biochemical pathways.
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Ring-Opening Reactions: Although not specific to this compound, amino alcohols can undergo ring-opening reactions under certain conditions.
Potential Applications
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Medicinal Chemistry: The compound's unique structure and functional groups make it a promising candidate for the development of new drugs, particularly in areas where chiral molecules are crucial .
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Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its reactive amino and hydroxyl groups.
Safety and Handling
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation .
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First Aid Measures: In case of exposure, wash affected areas with water, and seek medical attention if irritation persists .
Synthesis Conditions
Condition | Description |
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Reactants | Cyclobutylamine, Ethylene Oxide |
Solvents | Ethanol, Methanol |
Temperature Control | Crucial for minimizing by-products |
Safety Information
Hazard | Description |
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Skin Irritation | Causes skin irritation |
Eye Irritation | Causes serious eye irritation |
Respiratory Irritation | May cause respiratory irritation |
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